3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
3-(Ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylsulfonyl group and a nitrobenzo[d]thiazolyl moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit hiv-1 rt . This suggests that the compound could potentially target similar enzymes or proteins.
Mode of Action
Based on the structural similarity to other benzo[d]thiazol-2-yl compounds, it can be hypothesized that it may interact with its targets through non-competitive inhibition .
Biochemical Pathways
Given the potential target of hiv-1 rt, it could be involved in the inhibition of the reverse transcription process in the hiv replication cycle .
Result of Action
If it indeed inhibits hiv-1 rt as suggested, it could potentially prevent the conversion of viral rna into dna, thereby inhibiting the replication of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by nitration to introduce the nitro group. The ethylsulfonyl group is then introduced via sulfonation, and finally, the benzamide moiety is formed through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ethylsulfonyl group can be oxidized to a sulfone.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides
Scientific Research Applications
3-(Ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Used in optoelectronics and analytical tools.
Functionalized 2-hydrazinobenzothiazole: Investigated as a corrosion inhibitor.
3-(Ethylsulfonyl)-pyridines: Explored for their insecticidal activity.
Uniqueness
3-(Ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzo[d]thiazolyl moiety, in particular, provides unique electronic properties that are not found in similar compounds .
Properties
IUPAC Name |
3-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-2-26(23,24)12-5-3-4-10(8-12)15(20)18-16-17-13-7-6-11(19(21)22)9-14(13)25-16/h3-9H,2H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZJEHNDIOSJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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